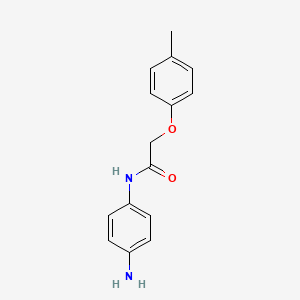

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, also known as 4-AMPA, is an organic compound from the amide class of compounds. It is a colorless solid that is soluble in most organic solvents, as well as water. 4-AMPA is used as a research tool for investigating the physiological and biochemical effects of various neurotransmitters, such as glutamate and aspartate. It is also used in the synthesis of other compounds, such as the antidepressant drug, fluoxetine.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, structurally similar to N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, is an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation using Novozym 435 catalysis was explored for efficient drug synthesis. Key parameters like acyl donors, agitation speed, solvent, catalyst loading, and temperature were optimized, revealing vinyl acetate as the best acyl donor due to its irreversible reaction characteristic. This work is significant for developing efficient synthesis methods for antimalarial drugs (Magadum & Yadav, 2018).

NMR in Drug Impurity Analysis

4-Aminophenol, a derivative of N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, was analyzed as an impurity in paracetamol using proton nuclear magnetic resonance (H-NMR) spectroscopy. A Bayesian regularized neural network model was employed to handle spectral interference and non-linearity, demonstrating an innovative approach for pharmaceutical impurity determinations (Forshed, Andersson, & Jacobsson, 2002).

Antioxidant Potential of Phenolic Derivatives

Phenolic compounds like 5-aminosalicylate, structurally related to N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, exhibit significant antioxidant properties. Their efficiency in inhibiting lipid peroxidation and acting as peroxyl radical scavengers was studied, shedding light on their potential therapeutic uses as antioxidants (Dinis, Maderia, & Almeida, 1994).

Methodologies in Synthesizing Related Compounds

The synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, closely related to N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, involved multiple steps such as acetylation, methylation, and Fries rearrangement. This study provides a comprehensive methodology for synthesizing complex organic compounds (Teng Da-wei, 2011).

properties

IUPAC Name |

N-(4-aminophenyl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRFEDUKPBCJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)

![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2885501.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2885503.png)

![2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone](/img/structure/B2885507.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2885508.png)

![Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2885511.png)

![3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B2885516.png)